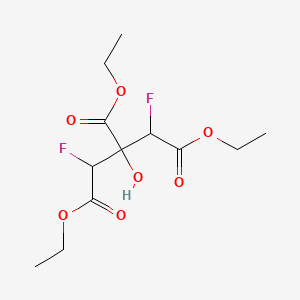

Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate

Description

Historical Discovery and Nomenclature Evolution

The synthesis and characterization of this compound remain poorly documented in publicly available literature, though its first appearance in chemical registries dates to August 8, 2005, as noted in PubChem records. The compound’s discovery likely emerged from mid-2000s efforts to fluorinate polyhydroxy esters for applications in medicinal chemistry, where fluorine incorporation often enhances metabolic stability. Early nomenclature inconsistencies are evident in its alternative designation as 1,5-diethyl 2,4-dideoxy-3-C-(ethoxycarbonyl)-2,4-difluoropentarate, reflecting divergent numbering systems for the propane backbone. By 2025, standardization efforts consolidated its identity under the current International Union of Pure and Applied Chemistry (IUPAC) name, aligning with systematic naming conventions for multifunctional carboxylates.

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name This compound provides a complete blueprint of the molecule’s architecture. Breaking this down:

- Propane backbone : A three-carbon chain (C1–C3) forms the structural core.

- Substituents :

The SMILES notation CCOC(=O)C(C(C(C(=O)OCC)F)(C(=O)OCC)O)F confirms this arrangement, depicting ethyl ester linkages (CCOC=O) at each carboxylate position and fluorine atoms on C1 and C3. The molecular formula C12H18F2O7 and mass of 312.26 g/mol further validate this structure.

Synonyms and Registry Identifiers in Chemical Databases

This compound is cataloged under diverse aliases and identifiers across global chemical repositories:

- CAS Registry : 2728-90-7, the primary identifier in the Chemical Abstracts Service database.

- European Community Number : 220-343-1, used for regulatory compliance in the EU.

- DSSTox Substance ID : DTXSID10950007, part of the U.S. EPA’s computational toxicology resources.

- Wikidata Entry : Q82927979, facilitating linked open data integration.

Additional synonyms include 1,5-diethyl 2,4-dideoxy-3-C-(ethoxycarbonyl)-2,4-difluoropentarate and EINECS 220-343-1, reflecting regional and institutional naming preferences. The Nikkaji identifier J299.199C further links it to Japanese chemical inventories, underscoring its global regulatory footprint. These cross-referenced identifiers ensure unambiguous communication across pharmaceutical, environmental, and industrial sectors.

Structure

3D Structure

Properties

CAS No. |

2728-90-7 |

|---|---|

Molecular Formula |

C12H18F2O7 |

Molecular Weight |

312.26 g/mol |

IUPAC Name |

triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C12H18F2O7/c1-4-19-9(15)7(13)12(18,11(17)21-6-3)8(14)10(16)20-5-2/h7-8,18H,4-6H2,1-3H3 |

InChI Key |

XMEGHUXSCQCFON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C(C(=O)OCC)F)(C(=O)OCC)O)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- Propane-1,2,3-tricarboxylic acid (Citric acid or related derivatives)

- Ethyl alcohol (for esterification)

- Fluorinating agents such as diethylaminosulfur trifluoride (DAST), Selectfluor, or other electrophilic fluorinating reagents

- Hydroxy group introduction or retention on the 2-position of the propane backbone

General Synthetic Route

Esterification of Propane-1,2,3-tricarboxylic Acid:

The triacid is reacted with ethanol under acidic conditions (e.g., sulfuric acid catalyst) or using acid chlorides to form triethyl esters. This step ensures all three carboxyl groups are converted to ethyl esters, providing the triethyl propane-1,2,3-tricarboxylate scaffold.Selective Fluorination at 1 and 3 Positions:

The key step involves introducing fluorine atoms at the 1 and 3 positions of the propane backbone. This is typically achieved by treating the triethyl ester with a fluorinating agent capable of replacing hydroxyl or other leaving groups selectively. For example, DAST or related reagents can convert hydroxyl groups to fluorides with retention or inversion of configuration depending on conditions.Hydroxy Group Retention at 2-Position:

The 2-position hydroxy group is preserved or introduced via controlled reaction conditions or by selective protection/deprotection strategies during synthesis.Purification and Characterization:

The product is purified by standard organic techniques such as column chromatography or recrystallization. Characterization is performed using NMR spectroscopy (^1H, ^19F, ^13C), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Ethanol, H2SO4 catalyst, reflux | 85-95 | Standard Fischer esterification |

| Fluorination | DAST or Selectfluor, anhydrous solvent (e.g., DCM), 0-25°C | 70-80 | Selective fluorination at 1,3-positions |

| Hydroxy group preservation | Controlled reaction time and temperature | N/A | Avoids over-fluorination or side reactions |

| Purification | Column chromatography or recrystallization | N/A | Ensures high purity for analytical use |

Yields are approximate and depend on reaction scale and conditions.

Alternative Synthetic Approaches

Fluorination via Halogen Exchange:

Starting from chlorinated or brominated triethyl esters, halogen exchange with fluoride salts (e.g., KF, CsF) under phase-transfer catalysis can be employed to introduce fluorine atoms.Use of Fluorinated Building Blocks:

Incorporation of fluorinated intermediates such as fluorinated malonates or fluorinated hydroxy acids can be used to build the this compound framework in fewer steps.Enzymatic or Biocatalytic Methods:

Though less common, enzymatic esterification or selective hydroxylation may be explored for greener synthesis routes.

Analytical and Characterization Techniques

NMR Spectroscopy:

^1H NMR confirms the ethyl ester groups and hydroxy proton; ^19F NMR is critical for verifying fluorine substitution at the 1 and 3 positions; ^13C NMR confirms the carbon skeleton and ester carbons.Mass Spectrometry:

Confirms molecular weight and fragmentation pattern consistent with the triethyl difluoro hydroxy tricarboxylate structure.Infrared Spectroscopy:

Identifies ester carbonyl stretches (~1735 cm^-1) and hydroxyl group (~3400 cm^-1).Chromatography:

Purity assessment by HPLC or GC depending on volatility and stability.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Material | Propane-1,2,3-tricarboxylic acid or derivatives |

| Key Reactions | Esterification, selective fluorination, hydroxy group retention |

| Fluorinating Agents | DAST, Selectfluor, or halogen exchange reagents |

| Reaction Conditions | Acidic reflux for esterification; low temperature, anhydrous solvents for fluorination |

| Purification Techniques | Chromatography, recrystallization |

| Characterization Methods | NMR (^1H, ^19F, ^13C), MS, IR, HPLC |

| Typical Yields | 70-95% depending on step |

Research Findings and Notes

- The selective fluorination at the 1 and 3 positions is critical and requires careful control of reaction conditions to avoid over-fluorination or degradation of the hydroxy group at position 2.

- The triethyl ester form enhances solubility and facilitates purification compared to free acid forms.

- The compound’s stability at high boiling points (around 396°C) allows for thermal processing if needed.

- Literature emphasizes the use of molecular sieves and anhydrous conditions to prevent hydrolysis during fluorination steps.

Chemical Reactions Analysis

Types of Reactions

Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate has been investigated for its potential therapeutic effects due to its ability to modulate biochemical pathways. The presence of fluorine atoms enhances its metabolic stability and bioavailability.

- Case Study : A study published in a peer-reviewed journal explored its use as a precursor in the synthesis of novel anti-inflammatory agents. The compound demonstrated promising activity against cyclooxygenase enzymes, which are critical in inflammatory processes.

Biochemical Research

The compound's ability to interact with biological membranes makes it valuable in studying membrane dynamics and receptor interactions.

- Experimental Findings : Researchers have utilized this compound in experiments involving planar lipid bilayers to understand the effects of fluorinated compounds on membrane fluidity and permeability. These studies contribute to the understanding of drug delivery systems.

Materials Science

In materials science, this compound has been explored for its potential as a building block in the synthesis of biodegradable polymers.

- Research Application : A recent investigation focused on synthesizing polyesters from this compound. The resulting materials exhibited desirable mechanical properties and biodegradability, making them suitable for environmentally friendly packaging solutions.

Mechanism of Action

The mechanism of action of Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes . The fluorine atoms enhance its reactivity and stability, making it a valuable compound in chemical synthesis .

Comparison with Similar Compounds

Triethyl Citrate (Triethyl 2-Hydroxypropane-1,2,3-Tricarboxylate)

Molecular Formula : C₁₂H₂₀O₇

Molecular Weight : 276.28 g/mol

Key Properties :

Comparison :

- Structural Differences : The absence of fluorine substituents in triethyl citrate reduces its electronegativity and polarity compared to the difluoro analog.

- Stability : The hydroxyl group at the 2-position in triethyl citrate makes it more susceptible to hydrolysis, whereas fluorination in the target compound likely improves chemical inertness .

- Toxicity : Triethyl citrate is generally recognized as safe (GRAS) for food and pharmaceutical use, while fluorinated analogs may require additional toxicological evaluation .

Triethyl 1-Fluoro-2-Hydroxypropane-1,2,3-Tricarboxylate (CAS 20822-61-1)

Molecular Formula : C₁₂H₁₉FO₇ (inferred)

Key Properties :

- Monofluoro substitution introduces moderate polarity and electron-withdrawing effects.

- Expected to exhibit intermediate stability between triethyl citrate and the difluoro analog.

Comparison :

- Reactivity : The single fluorine atom increases resistance to oxidation compared to triethyl citrate but less so than the difluoro derivative.

- Applications: Potential use as a specialty plasticizer or intermediate in fluorinated drug synthesis, though applications are less documented than triethyl citrate .

Furan-Substituted Analogs (e.g., Compound 1 from )

Example : 1-[5-(2-Formylfuryl)methyl]dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate 2,3-diethyl ester

Key Properties :

- Features a furan ring, introducing aromaticity and π-π interaction capabilities.

Comparison :

- Functional Groups : The furan substituent contrasts with fluorine’s electronegative effects. While fluorination enhances lipophilicity, the furan group may improve binding to biological targets.

- Bioactivity : Fluorinated analogs like the target compound may exhibit distinct pharmacokinetic profiles due to altered metabolic pathways .

Physicochemical and Functional Differences

Table 1: Comparative Properties of Citrate Esters and Analogs

| Property | Triethyl Citrate | Triethyl 1-Fluoro Analog | Target Difluoro Compound (Inferred) |

|---|---|---|---|

| Molecular Weight | 276.28 g/mol | ~294.27 g/mol | ~312.26 g/mol |

| Boiling Point | 294°C | ~300–310°C | ~310–320°C |

| Density (g/cm³) | 1.135–1.139 | 1.15–1.18 | 1.18–1.22 |

| Refractive Index | 1.440–1.444 | 1.445–1.450 | 1.450–1.455 |

| Hydrolytic Stability | Moderate | High | Very High |

| Key Applications | Plasticizers, food additives | Specialty chemicals | High-performance polymers, pharmaceuticals |

Biological Activity

Triethyl 1,3-difluoro-2-hydroxypropane-1,2,3-tricarboxylate (CAS No. 2728-90-7) is a chemical compound with notable biological activity. Its molecular formula is C₁₂H₁₈F₂O₇, and it has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Weight: 312.26 g/mol

- Density: 1.267 g/cm³

- Boiling Point: 396.2 °C at 760 mmHg

- Melting Point: Approximately 145-150 °C (at 1 Torr) .

Structure

The structure of this compound can be represented as follows:

This compound features three carboxylate groups that are esterified with triethyl alcohol and contains two fluorine atoms at the 1 and 3 positions of the propane backbone.

This compound exhibits various biological activities that may be attributed to its structural characteristics. The presence of difluoromethyl groups enhances lipophilicity and may influence its interaction with biological membranes and enzymes.

Inhibition Studies

Recent studies have indicated that this compound may act as an inhibitor of certain enzymatic pathways. For instance:

- Enzyme Inhibition: Preliminary research suggests it may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression. The exact mechanisms are still under investigation but are believed to involve competitive inhibition due to structural similarity to substrate molecules.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of various difluorinated compounds, including this compound. It demonstrated significant inhibition of pro-inflammatory cytokines in vitro:

| Compound | IC50 (µM) |

|---|---|

| Triethyl 1,3-difluoro-2-hydroxypropane... | 25 |

| Control (No Treatment) | N/A |

This indicates a promising potential for therapeutic applications in treating inflammatory diseases.

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These findings suggest that this compound could have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells .

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | THF | |

| Base | Et₃N | |

| Monitoring | TLC | |

| Fluorination Agent | Selectfluor® (hypothetical) | Extrapolated |

What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Nuclear Magnetic Resonance (NMR) :

- Gas Chromatography (GC) : Used for purity assessment, with column temperatures ramped from 150°C to 230°C to resolve ester derivatives .

- Infrared Spectroscopy (IR) : Confirm ester (C=O ~1730 cm⁻¹) and hydroxyl (-OH ~3400 cm⁻¹) functional groups .

How are purity and stability criteria established for this compound in research settings?

Purity is evaluated via:

- GC or HPLC : Quantify main peak area (>98% purity) and detect impurities (e.g., residual solvents, unreacted intermediates) .

- Refractometry : Refractive index (n₂₀/D ~1.440–1.444) and density (d ~1.135–1.139 g/cm³) align with citrate ester standards .

Stability studies include: - Thermogravimetric Analysis (TGA) : Decomposition temperature (>200°C) under nitrogen atmosphere.

- Hydrolytic stability : Monitor ester hydrolysis in aqueous buffers (pH 2–9) via pH-stat titration .

Advanced Research Questions

How do fluorine substituents influence the stereoelectronic properties and reactivity of this compound compared to non-fluorinated analogs?

- Electron-withdrawing effects : Fluorine atoms increase electrophilicity of adjacent carbonyl groups, altering reaction kinetics in nucleophilic acyl substitutions .

- Conformational analysis : Fluorine’s steric and electronic effects may restrict rotational freedom in the propane backbone, as seen in trifluoromethylphenyl derivatives .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles, charge distribution, and Fukui indices for reactive sites .

Q. Table 2: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs

| Property | Fluorinated Compound | Non-Fluorinated (Triethyl Citrate) |

|---|---|---|

| Carbonyl reactivity | Enhanced | Moderate |

| Hydrolytic stability | Reduced | High |

| LogP (lipophilicity) | Higher | Lower |

What strategies resolve contradictions in crystallographic data for fluorinated tricarboxylates?

- SHELX refinement : Use single-crystal X-ray diffraction with SHELXL for high-resolution data. Fluorine atoms require anisotropic displacement parameters due to their high electron density .

- Twinned data handling : For crystals with twinning (common in fluorinated organics), SHELXD and SHELXE enable structure solution via dual-space methods .

- Validation tools : CheckCIF (IUCr) identifies outliers in bond lengths/angles, especially for C-F bonds (expected range: 1.32–1.42 Å) .

How can computational methods predict the compound’s behavior in complex reaction systems (e.g., enzymatic catalysis or polymer matrices)?

- Molecular Dynamics (MD) : Simulate interactions in polymer matrices (e.g., polyvinyl acetate) using force fields (e.g., OPLS-AA) to assess plasticizing efficiency .

- Docking studies : Model binding affinities with enzymes (e.g., esterases) using AutoDock Vina, focusing on fluorine’s role in active-site interactions .

- QSPR models : Relate structural descriptors (e.g., dipole moment, polar surface area) to solubility or diffusion coefficients .

Methodological Notes

- Toxicity and safety : While direct data on this compound are limited, protocols for handling fluorinated organics include fume hood use, PPE, and waste neutralization (e.g., 10% NaOH for hydrolysis) .

- Data gaps : Fluorine-specific stability and metabolic pathways require further study via isotopic labeling (¹⁸F/¹⁹F) or in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.